molecular formula C11H12N2O B15076517 1,3-Dimethyl-4-phenyl-1H-pyrazol-5(4H)-one CAS No. 1706-41-8

1,3-Dimethyl-4-phenyl-1H-pyrazol-5(4H)-one

Cat. No.: B15076517
CAS No.: 1706-41-8
M. Wt: 188.23 g/mol
InChI Key: WDCBCJPRNOKEIL-UHFFFAOYSA-N
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Description

1,3-Dimethyl-4-phenyl-1H-pyrazol-5(4H)-one is an organic compound belonging to the pyrazolone family. Pyrazolones are known for their diverse biological activities and applications in various fields, including pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-4-phenyl-1H-pyrazol-5(4H)-one typically involves the condensation of phenylhydrazine with ethyl acetoacetate, followed by cyclization and methylation steps. The reaction conditions often include:

    Condensation: Phenylhydrazine reacts with ethyl acetoacetate in the presence of an acid catalyst.

    Cyclization: The intermediate undergoes cyclization to form the pyrazolone ring.

    Methylation: Methylation of the pyrazolone ring is achieved using methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-4-phenyl-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.

    Reduction: Reduction reactions can yield hydropyrazolone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazolone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxypyrazolones, while substitution reactions can introduce alkyl or aryl groups.

Scientific Research Applications

1,3-Dimethyl-4-phenyl-1H-pyrazol-5(4H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory and analgesic properties.

    Medicine: Investigated for its potential use in drug development, particularly for treating pain and inflammation.

    Industry: Utilized in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-4-phenyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory effects may be due to the inhibition of cyclooxygenase enzymes, which play a key role in the inflammatory process.

Comparison with Similar Compounds

Similar Compounds

    Antipyrine: Another pyrazolone derivative with analgesic and antipyretic properties.

    Phenylbutazone: Known for its anti-inflammatory effects.

    Metamizole: Used as an analgesic and antipyretic.

Uniqueness

1,3-Dimethyl-4-phenyl-1H-pyrazol-5(4H)-one is unique due to its specific structural features and the resulting biological activities. Its methyl and phenyl substitutions may confer distinct pharmacological properties compared to other pyrazolone derivatives.

Properties

CAS No.

1706-41-8

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

2,5-dimethyl-4-phenyl-4H-pyrazol-3-one

InChI

InChI=1S/C11H12N2O/c1-8-10(11(14)13(2)12-8)9-6-4-3-5-7-9/h3-7,10H,1-2H3

InChI Key

WDCBCJPRNOKEIL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)C1C2=CC=CC=C2)C

Origin of Product

United States

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